Alcaloidi homoeritrinani
Homoerythrinane alkaloids are a class of specialized plant metabolites that exhibit unique structural features, primarily characterized by the homo-erythrinane skeleton. These alkaloids are typically found in various species of plants and are known for their diverse biological activities. Structurally, they feature a complex ring system with multiple oxygenated functionalities, which contribute to their potential pharmacological properties. Homoerythrinane alkaloids have been reported to possess significant anti-inflammatory, anticancer, and antimicrobial activities, making them attractive targets for natural product research and drug discovery efforts. Their structural complexity and biological significance make these compounds important in the study of plant secondary metabolites and their applications in medicine and pharmacology.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
15,16-methanediyldioxy-3alpha-methoxy-(6beta)-11a-homo-erythrin-1-ene | 21030-73-9 | C19H23NO3 |
![]() |
(+)-Schelhammericine | 21030-78-4 | C19H23NO3 |
![]() |
3-epi-2,18-dimethoxy-schelhammericine | 117610-39-6 | C21H27NO5 |
![]() |
Phellinamide | 95066-34-5 | C18H23N3O2 |
![]() |
(2R,3R,15bS)-2-methoxy-2,3,5,6,9,10-hexahydro-1H,8H-[1,3]dioxolo[4,5-h]indolo[7a,1-a][2]benzazepin-3-ol | 84471-41-0 | C19H23NO4 |
![]() |
Athrocupressine | 93888-46-1 | C20H27NO4 |
![]() |
2-hydroxyisotaxodine | 93888-53-0 | C19H25NO4 |
![]() |
Cephalofortuneine | 68156-55-8 | C20H27NO5 |
![]() |
Holidine | 95066-35-6 | C19H24N2O3 |
![]() |
Robustidine | 128508-52-1 | C18H21NO4 |
Letteratura correlata
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Fornitori consigliati
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati